molecular formula C20H18FN3O2 B2498637 N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide CAS No. 1775296-42-8

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide

Cat. No.: B2498637
CAS No.: 1775296-42-8
M. Wt: 351.381
InChI Key: BMUZUFAPMNMBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of indole-carboxamide derivatives featuring a pyrrolidin-2-one (2-oxopyrrolidine) core substituted with a 4-fluoro-3-methylphenyl group. Its structure combines an indole-5-carboxamide scaffold, which is prevalent in bioactive molecules targeting enzymes and receptors, with a fluorinated aromatic system and a lactam ring.

Properties

IUPAC Name

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-10-15(3-4-16(12)21)24-9-7-18(20(24)26)23-19(25)14-2-5-17-13(11-14)6-8-22-17/h2-6,8,10-11,18,22H,7,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUZUFAPMNMBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-fluoro-3-methylbenzaldehyde with pyrrolidinone under acidic conditions to form the intermediate. This intermediate is then reacted with indole-5-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Indole-Carboxamide Derivatives

Key structural analogs and their differentiating features are summarized below:

Compound Substituents Key Modifications Molecular Formula Synthetic Yield Melting Point Biological Relevance
Target Compound 4-Fluoro-3-methylphenyl on pyrrolidinone; indole-5-carboxamide Fluorine at para-position, methyl at meta-position on phenyl C21H19FN2O2 (est.) N/A N/A Hypothesized kinase inhibition
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Benzophenone at indole-2-carboxamide; 5-fluoroindole Benzoyl group enhances lipophilicity C22H15FN2O2 37.5% 249–250°C Anticandidate for enzyme inhibition
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 4-Methylbenzoyl at indole-2-carboxamide Methylbenzoyl improves metabolic stability C23H17FN2O2 10% 233–234°C Not reported
N-[(S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl]-1H-indole-5-carboxamide Stereospecific pyrrolidinyl and phenylpropanamide Chiral centers influence target selectivity C21H22N3O3 (est.) N/A N/A Peptidomimetic protease inhibitors
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide Thiadiazole substituent; isopropyl group Heterocyclic thiadiazole enhances solubility C16H18FN3O2S N/A N/A Antibacterial/antiviral activity
Key Observations:
  • Fluorine Positioning : The target compound’s 4-fluoro-3-methylphenyl group contrasts with analogs like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide , which places fluorine on the indole ring. Fluorine at the phenyl ring (meta/para) may alter electronic properties and binding interactions .
  • Pyrrolidinone vs.
  • Stereochemistry : Analog highlights the role of stereochemistry in modulating activity, suggesting the target compound’s 3D configuration could critically impact efficacy .

Physicochemical and Spectroscopic Comparisons

NMR and IR Data:
  • Target Compound: Predicted ^1H-NMR signals include aromatic protons from the indole (δ 7.0–8.5 ppm) and pyrrolidinone lactam protons (δ 2.5–3.5 ppm). IR would show C=O stretches near 1660–1680 cm⁻¹ .
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Exhibits a distinct benzoyl carbonyl peak at 1666.50 cm⁻¹ (IR) and aromatic proton multiplicity in ^1H-NMR (δ 7.3–7.86 ppm).
Solubility and Stability:
  • The 4-methyl group on the phenyl ring in the target compound may enhance lipid solubility compared to non-methylated analogs (e.g., ). Thiadiazole-containing analogs () likely exhibit higher aqueous solubility due to polar heterocycles.

Research Implications and Unanswered Questions

  • Biological Activity : While the target compound’s indole-5-carboxamide motif is associated with kinase inhibition (e.g., JAK/STAT pathways ), its exact target remains unverified.
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., CF3, as in ) or chiral centers (as in ) could refine activity.

Biological Activity

N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide, also referred to as compound P316-0704, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O2C_{20}H_{18}FN_{3}O_{2} with a molecular weight of 351.4 g/mol. The compound features a complex structure that includes an indole moiety and a pyrrolidine ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H18FN3O2C_{20}H_{18}FN_{3}O_{2}
Molecular Weight351.4 g/mol
CAS Number1775296-42-8
StructureIncludes indole and pyrrolidine rings

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. Notably, it has shown potential as an inhibitor of certain pathways involved in inflammation and pain modulation.

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the indole and pyrrolidine components can significantly influence the compound's efficacy and selectivity. For instance, the presence of the fluorine atom on the phenyl ring enhances lipophilicity, affecting the compound's bioavailability and receptor binding affinity.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory properties of similar indole derivatives and found that compounds with structural similarities to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro .
  • Dopaminergic Activity : In chemoproteomic analyses, it was observed that related compounds could modulate dopaminergic pathways, suggesting potential applications in neuropharmacology . The compound's ability to influence dopamine release indicates its relevance in treating neurological disorders.
  • Enzyme Inhibition : The compound has been assessed for its inhibitory effects on various enzymes involved in inflammatory processes. Preliminary results indicated promising IC50 values against specific targets, highlighting its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.